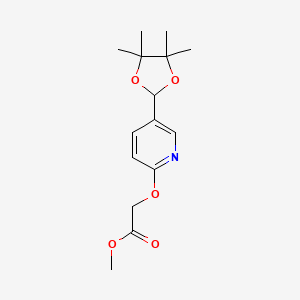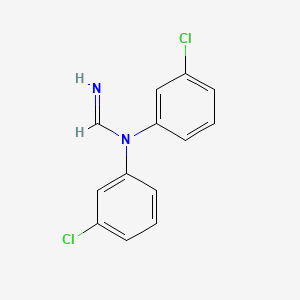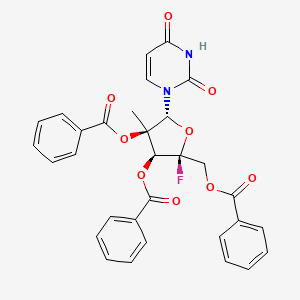
Methyl 2-((5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridin-2-yl)oxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4,4,5,5-テトラメチル-1,3-ジオキソラン-2-イル)ピリジン-2-イル)オキシ)酢酸メチルは、ジオキソラン部分とエステル官能基が置換されたピリジン環を含む、ユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-((5-(4,4,5,5-テトラメチル-1,3-ジオキソラン-2-イル)ピリジン-2-イル)オキシ)酢酸メチルの合成は、一般的に以下の手順が含まれます。
ジオキソラン環の形成: ジオキソラン環は、適切なジオールとアルデヒドまたはケトンを酸触媒の存在下で反応させることで形成されます。
ピリジン置換: 次に、ピリジン環は、求核置換反応によってジオキソラン部分で置換されます。
エステル化: 最後のステップは、置換されたピリジンをトリエチルアミンなどの塩基の存在下でクロロ酢酸メチルでエステル化する工程です。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が使用されますが、大規模生産のために最適化されています。これには、連続フローリアクターの使用、最適な反応条件のハイスループットスクリーニング、高い収率と純度を確保するための高度な精製技術が含まれます。
化学反応の分析
反応の種類
2-((5-(4,4,5,5-テトラメチル-1,3-ジオキソラン-2-イル)ピリジン-2-イル)オキシ)酢酸メチルは、以下のものを含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。
置換: 求核置換反応は、エステルまたはピリジン環の位置で起こる可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のナトリウムメトキシド。
主要な生成物
これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります。
科学研究における用途
2-((5-(4,4,5,5-テトラメチル-1,3-ジオキソラン-2-イル)ピリジン-2-イル)オキシ)酢酸メチルは、科学研究でいくつかの用途があります。
有機合成: これは、より複雑な有機分子の合成における中間体として機能します。
医薬品化学: この化合物は、その潜在的な薬理学的特性について、および医薬品開発のためのビルディングブロックとして調査されています。
材料科学: これは、特定の特性を持つ新しい材料の開発に使用されています。
科学的研究の応用
Methyl 2-((5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridin-2-yl)oxy)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties.
作用機序
2-((5-(4,4,5,5-テトラメチル-1,3-ジオキソラン-2-イル)ピリジン-2-イル)オキシ)酢酸メチルの作用機序は、その官能基を介した分子標的との相互作用を含みます。エステル基は加水分解を受ける可能性があり、活性なピリジン誘導体を放出し、次に酵素や受容体などの生物学的標的と相互作用する可能性があります。ジオキソラン環も、化合物を安定化させ、そのバイオアベイラビリティを高める役割を果たす可能性があります。
類似化合物の比較
類似化合物
- 4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)安息香酸メチル
- 2-メトキシ-5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリジン
- 4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)アニリン
独自性
2-((5-(4,4,5,5-テトラメチル-1,3-ジオキソラン-2-イル)ピリジン-2-イル)オキシ)酢酸メチルは、その官能基の特定の組み合わせによってユニークであり、これは異なる化学反応性と潜在的な生物活性を与えます。その構造は、多様な修飾を可能にし、さまざまな研究用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness
Methyl 2-((5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridin-2-yl)oxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research applications.
特性
分子式 |
C15H21NO5 |
|---|---|
分子量 |
295.33 g/mol |
IUPAC名 |
methyl 2-[5-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)pyridin-2-yl]oxyacetate |
InChI |
InChI=1S/C15H21NO5/c1-14(2)15(3,4)21-13(20-14)10-6-7-11(16-8-10)19-9-12(17)18-5/h6-8,13H,9H2,1-5H3 |
InChIキー |
FBJHOLZRPYDLGV-UHFFFAOYSA-N |
正規SMILES |
CC1(C(OC(O1)C2=CN=C(C=C2)OCC(=O)OC)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]-1H,4H,5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B11927604.png)
![nonyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11927608.png)

![3-[[2-[2-[2-[[(2R,3R)-2-[[(2S,3S,4R)-4-[[(2R,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-5-carbonyl]amino]propyl-dimethylsulfanium](/img/structure/B11927610.png)



![(1R)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B11927627.png)


![Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B11927643.png)
![(1R,6R,7S,12S,15S,16S,17S)-6,7-dihydroxy-10,14,15-trimethyl-17-(2-methylpropyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,13-triene-3,19-dione](/img/structure/B11927649.png)
![(S)-2-[(2-Chloro-6-methyl-4-pyrimidinyl)amino]-3-methyl-1-butanol](/img/structure/B11927650.png)
